molecular formula C14H12N4O2S2 B11006812 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11006812
M. Wt: 332.4 g/mol
InChI Key: NHQAHIAUKOSPFB-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the synthesized thiazole and thiadiazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
  • 2-(3-methoxyphenyl)-1,3-thiazole-5-carboxamide

Uniqueness

2-(3-methoxyphenyl)-4-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is unique due to the presence of both methoxyphenyl and thiadiazole groups, which confer specific chemical and biological properties. This combination of functional groups may enhance its bioactivity and make it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H12N4O2S2/c1-8-11(12(19)17-14-18-15-7-21-14)22-13(16-8)9-4-3-5-10(6-9)20-2/h3-7H,1-2H3,(H,17,18,19)

InChI Key

NHQAHIAUKOSPFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=CS3

Origin of Product

United States

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